Benzamide, N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dib Benzamide, N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dib
Brand Name: Vulcanchem
CAS No.: 176370-49-3
VCID: VC0071953
InChI: InChI=1S/C32H36N4O4/c1-3-5-15-23-19-25(20-24(28(23)37)16-6-4-2)30(38)34-27-29(33)36(26-17-11-8-12-18-26)32(40)35(31(27)39)21-22-13-9-7-10-14-22/h7-14,17-20,37H,3-6,15-16,21,33H2,1-2H3,(H,34,38)
SMILES: CCCCC1=CC(=CC(=C1O)CCCC)C(=O)NC2=C(N(C(=O)N(C2=O)CC3=CC=CC=C3)C4=CC=CC=C4)N
Molecular Formula: C32H36N4O4
Molecular Weight: 540.7 g/mol

Benzamide, N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dib

CAS No.: 176370-49-3

Cat. No.: VC0071953

Molecular Formula: C32H36N4O4

Molecular Weight: 540.7 g/mol

* For research use only. Not for human or veterinary use.

Benzamide,  N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dib - 176370-49-3

Specification

CAS No. 176370-49-3
Molecular Formula C32H36N4O4
Molecular Weight 540.7 g/mol
IUPAC Name N-(4-amino-1-benzyl-2,6-dioxo-3-phenylpyrimidin-5-yl)-3,5-dibutyl-4-hydroxybenzamide
Standard InChI InChI=1S/C32H36N4O4/c1-3-5-15-23-19-25(20-24(28(23)37)16-6-4-2)30(38)34-27-29(33)36(26-17-11-8-12-18-26)32(40)35(31(27)39)21-22-13-9-7-10-14-22/h7-14,17-20,37H,3-6,15-16,21,33H2,1-2H3,(H,34,38)
Standard InChI Key OWSKGLFKRYSSTQ-UHFFFAOYSA-N
SMILES CCCCC1=CC(=CC(=C1O)CCCC)C(=O)NC2=C(N(C(=O)N(C2=O)CC3=CC=CC=C3)C4=CC=CC=C4)N
Canonical SMILES CCCCC1=CC(=CC(=C1O)CCCC)C(=O)NC2=C(N(C(=O)N(C2=O)CC3=CC=CC=C3)C4=CC=CC=C4)N

Introduction

Chemical Identity and Basic Information

Benzamide, N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dibutyl-4-hydroxy- is a complex organic compound identified by the CAS Registry Number 176370-49-3 . It belongs to the benzamide class of compounds, which are characterized by an amide bond connecting a benzene ring to an amino group. This particular derivative features a complex structure with multiple functional groups including a pyrimidine ring system with various substituents.

The compound's chemical identity can be summarized in the following table:

ParameterValue
CAS Registry Number176370-49-3
Chemical NameBenzamide, N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dibutyl-4-hydroxy-
Molecular FormulaC32H36N4O4
Molecular Weight540.664 g/mol

The compound is also known by several synonyms, reflecting different naming conventions for its complex structure:

  • N-(4-amino-1-benzyl-2,6-dioxo-3-phenylpyrimidin-5-yl)-3,5-dibutyl-4-hydroxybenzamide

  • N-(6-Amino-3-benzyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dibutyl-4-hydroxybenzamide

Structural Features and Composition

The molecular structure of this compound can be analyzed in terms of its distinct structural components based on its chemical name and formula :

Core Structure Components

  • A benzamide core featuring:

    • An amide linkage (-CONH-)

    • A hydroxyl group at the 4-position

    • Dibutyl substituents at the 3- and 5-positions

  • A tetrahydropyrimidine ring system with:

    • An amino group at the 6-position

    • Two oxo (keto) groups at the 2- and 4-positions

    • A phenyl substituent at the 1-position

    • A phenylmethyl (benzyl) group at the 3-position

These structural elements combine to create a complex molecule with multiple functional groups that contribute to its chemical properties and potential reactivity. The presence of these diverse functional groups suggests potential for various types of chemical interactions, including hydrogen bonding (through the amino, hydroxyl, and carbonyl groups) and hydrophobic interactions (through the phenyl and butyl groups).

PropertyValueSource
Molecular Weight540.664 g/mol
Formula Weight540.274 (alternative calculation)
Physical StateNot documented in available literature-
Melting PointNot documented in available literature-
SolubilityNot documented in available literature-

The compound's physical properties would be influenced by its complex structure, particularly the presence of both hydrophilic groups (amino, hydroxyl, carbonyl) and hydrophobic moieties (phenyl, benzyl, butyl chains). This combination of functional groups would likely affect properties such as solubility, with the compound potentially showing some solubility in polar organic solvents due to its hydrogen-bonding capabilities, while the hydrophobic groups might contribute to solubility in less polar solvents.

Current Research Status and Knowledge Gaps

The review of available search results reveals several significant knowledge gaps regarding Benzamide, N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dibutyl-4-hydroxy-:

AspectStatusKnowledge Gap
Chemical IdentityEstablishedBasic identity parameters are known
Physical PropertiesLimitedLack of experimental data on melting point, solubility, etc.
Synthesis MethodsNot documentedSpecific synthetic routes not detailed
Analytical DataNot documentedLack of spectroscopic characterization
Biological ActivityNot documentedNo information on potential therapeutic applications

These knowledge gaps highlight the need for further research to fully characterize this compound and explore its potential utility in various fields. The complex structure of this benzamide derivative, with its multiple functional groups and potential for diverse chemical reactivity, presents interesting opportunities for investigation in organic chemistry, medicinal chemistry, and related fields.

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